molecular formula C18H15BrN4O2S B12163625 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B12163625
M. Wt: 431.3 g/mol
InChI Key: HOXCZCKYGBOEKB-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound featuring a pyridazinone core linked to a bromophenyl group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable thioamide with an α-haloketone under reflux conditions.

    Coupling Reactions: The final step involves coupling the bromophenyl-pyridazinone intermediate with the thiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the pyridazinone core, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced pyridazinone derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in molecules with antimicrobial, anti-inflammatory, and anticancer activities.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyridazinone and thiazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide: Similar structure with a chlorine atom instead of bromine.

    2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can significantly influence its reactivity and binding properties. Bromine’s larger size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15BrN4O2S

Molecular Weight

431.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C18H15BrN4O2S/c19-12-6-4-11(5-7-12)13-8-9-17(25)23(22-13)10-16(24)21-18-20-14-2-1-3-15(14)26-18/h4-9H,1-3,10H2,(H,20,21,24)

InChI Key

HOXCZCKYGBOEKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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